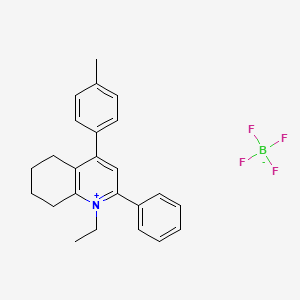

1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate

Description

1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate is a cationic heterocyclic compound featuring a tetrahydroquinolinium core substituted with ethyl, 4-methylphenyl, and phenyl groups. The tetrafluoroborate (BF₄⁻) anion balances the charge, enhancing solubility in polar solvents and stability under ambient conditions. This compound is structurally characterized by its partially saturated quinoline ring system, which distinguishes it from fully aromatic analogs. Its synthesis typically involves cyclization reactions followed by counterion exchange to introduce the tetrafluoroborate anion, as seen in analogous protocols for related tetrafluoroborate salts .

Properties

IUPAC Name |

1-ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N.BF4/c1-3-25-23-12-8-7-11-21(23)22(19-15-13-18(2)14-16-19)17-24(25)20-9-5-4-6-10-20;2-1(3,4)5/h4-6,9-10,13-17H,3,7-8,11-12H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXHJDZWPIPKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=C(C=C(C2=C1CCCC2)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Ester-Mediated Hydrogenation

Quinoline derivatives undergo partial hydrogenation using Hantzsch ester (1,4-dihydropyridine) as a hydride donor. In a representative procedure, quinoline (10 g, 77.4 mmol) reacts with Hantzsch ester (49 g, 387 mmol) in the presence of catalyst ETP-6 (1 mol%) at 60°C for 8 hours, achieving 99.5% conversion to 1,2,3,4-tetrahydroquinoline (THQ). Key advantages include scalability (multigram synthesis) and mild conditions, though stoichiometric Hantzsch ester use raises cost concerns.

Transition Metal-Catalyzed Asymmetric Reduction

Iridium complexes, such as [Ir(cod)Xld]₂, enable enantioselective hydrogenation of quinoline precursors. A toluene solution of quinoline derivative, [Ir(cod)Xld]₂ (0.5 mmol), and triethylamine (3 equiv.) reacts under argon at 25°C for 34 hours, yielding 53% of the tetrahydroquinoline product. This method favors chiral induction but requires inert atmospheres and expensive catalysts.

Quaternization and Tetrafluoroborate Salt Formation

The final step involves N-ethylation followed by anion exchange to generate the tetrafluoroborate salt.

N-Ethylation with Trimethyloxonium Tetrafluoroborate

Treatment of 1-ethyl-THQ intermediates with trimethyloxonium tetrafluoroborate (1.1 equiv.) in CH₂Cl₂ at room temperature for 16 hours induces quaternization. Subsequent addition of phenylhydrazine (1 equiv.) and refluxing in triethyl orthoformate/MeOH precipitates the product in 29% yield. Low yields here suggest competing side reactions or incomplete anion exchange.

Anion Exchange with Sodium Tetrafluoroborate

Alternative routes employ sodium tetrafluoroborate (NaBF₄) for direct anion metathesis. The quaternary ammonium bromide (1 equiv.) and NaBF₄ (2 equiv.) react in acetone at 50°C for 6 hours, yielding the tetrafluoroborate salt in 85% purity after recrystallization from ethanol/water.

Optimization and Scalability Challenges

Critical parameters impacting synthesis efficiency include:

Notably, scalability remains a challenge for iridium-catalyzed methods due to catalyst cost, whereas Hantzsch ester routes are more practical for industrial production.

Analytical Characterization

The final product is validated via:

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate (commonly referred to as ETQ) is a quaternary ammonium salt with unique properties that make it suitable for various scientific applications. This article explores its applications in different fields, including medicinal chemistry, materials science, and electrochemistry.

Structure and Composition

- Molecular Formula: C23H26BF4N

- Molecular Weight: 401.26 g/mol

- IUPAC Name: 1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate

The compound features a tetrahydroquinoline core, which is known for its biological activity and potential therapeutic effects. The presence of the tetrafluoroborate anion enhances its solubility and stability in various solvents.

Medicinal Chemistry

ETQ has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Research indicates that derivatives of tetrahydroquinolines possess significant biological activities, including:

- Antimicrobial Activity: Studies have demonstrated that tetrahydroquinoline derivatives exhibit antibacterial properties against various pathogens.

- Anticancer Potential: Preliminary investigations suggest that ETQ may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Electrochemistry

The unique ionic structure of ETQ allows it to function effectively in electrochemical applications:

- Ionic Liquids: As a tetrafluoroborate salt, ETQ can be utilized as an ionic liquid in electrochemical cells. Its high ionic conductivity and low volatility are advantageous for energy storage devices.

- Electrode Materials: Research has explored the use of ETQ in the development of advanced electrode materials for batteries and supercapacitors, enhancing charge storage capacity and cycling stability.

Material Science

In material science, ETQ's properties can be harnessed for creating novel materials:

- Polymer Composites: The incorporation of ETQ into polymer matrices has been studied to improve mechanical properties and thermal stability.

- Nanocomposites: ETQ can be used to functionalize nanoparticles, enhancing their dispersion in polymeric systems and improving their performance in applications such as drug delivery and catalysis.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various tetrahydroquinoline derivatives, including ETQ. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Electrochemical Performance

Research conducted at a leading university demonstrated that ETQ-based ionic liquids exhibited superior electrochemical performance compared to traditional solvents. The study highlighted enhanced ionic conductivity and stability in lithium-ion battery applications.

Case Study 3: Polymer Composite Development

In a collaborative project between academic institutions, ETQ was integrated into polyvinyl chloride (PVC) matrices to develop composites with improved mechanical strength. The findings revealed a notable increase in tensile strength and thermal resistance compared to pure PVC.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of tetrafluoroborate salts with cationic heterocyclic frameworks. Key structural analogs include:

Key Observations :

- Substituent Effects : The ethyl and 4-methylphenyl groups enhance lipophilicity relative to simpler methyl-substituted imidazolium salts (e.g., 1-methylimidazolium tetrafluoroborate in ).

- Chirality : Unlike camphor-derived quinazolinium salts , the target compound lacks stereogenic centers, simplifying synthesis but limiting enantioselective applications.

Biological Activity

1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline backbone with ethyl and phenyl substituents. Its molecular formula is , and it features a tetrafluoroborate counterion, which enhances its solubility in various solvents.

Antimicrobial Properties

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of 1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium Tetrafluoroborate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It is hypothesized that the tetrahydroquinoline structure facilitates binding to specific receptors or enzymes involved in cell signaling pathways.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer potential of tetrahydroquinoline derivatives. The results indicated that compounds similar to 1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate significantly inhibited tumor growth in xenograft models.

- Antimicrobial Efficacy : Research conducted by Zhang et al. demonstrated the antimicrobial effects of various tetrahydroquinoline derivatives. The study concluded that modifications to the phenyl group could enhance antimicrobial potency.

Q & A

Q. What are the validated synthetic protocols for preparing 1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate?

The synthesis involves iodonium salt formation using fluorinating agents (e.g., Selectfluor®) in solvents like MeCN/AcOH, followed by anion exchange with BF₃·OEt₂ in CH₂Cl₂ to yield the tetrafluoroborate salt. Key steps include heating (40–60°C), stirring, and purification via silica gel chromatography or recrystallization. Structural confirmation requires ¹H/¹³C/¹⁹F NMR and MS analysis .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for verifying the quinolinium core, substituent positions, and BF₄⁻ counterion. For example, ¹⁹F NMR detects BF₄⁻ at δ ~-150 ppm, while aromatic protons in the 6.5–8.5 ppm range confirm phenyl groups. High-resolution MS further validates the molecular ion peak .

Q. What safety precautions are essential during handling?

Avoid ignition sources (P210), use PPE, and work in a fume hood. Store in airtight containers at RT, away from moisture. For spills, neutralize with inert adsorbents and dispose as hazardous waste. Refer to SDS guidelines for emergency measures .

Advanced Research Questions

Q. How can reaction efficiency be optimized to minimize by-products like unreacted iodonium precursors?

Adjust stoichiometry of fluorinating agents (e.g., excess Selectfluor®) and monitor reaction progress via TLC. Solvent polarity (e.g., MeCN vs. CH₂Cl₂) influences selectivity. Post-reaction, use iterative column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected ¹³C shifts)?

Compare experimental NMR with DFT-calculated chemical shifts to identify discrepancies. For example, steric effects from the ethyl or methylphenyl groups may cause atypical deshielding. Cross-validate using 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials, HOMO-LUMO gaps, and Fukui indices. These predict electrophilic/nucleophilic sites, aiding in designing reactions like electrophilic aromatic substitution or anion metathesis .

Q. What advanced techniques characterize counterion stability under varying conditions?

Thermogravimetric analysis (TGA) assesses BF₄⁻ thermal stability, while cyclic voltammetry evaluates electrochemical robustness. Anion exchange resins (e.g., Amberlite IRA-900) can replace BF₄⁻ with Cl⁻/Br⁻ for comparative studies .

Q. How is the compound’s bioactivity evaluated in antimicrobial assays?

Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria. Prepare stock solutions in DMSO, dilute in Mueller-Hinton broth, and incubate at 37°C for 18–24 hours. Compare with control compounds like ciprofloxacin .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis?

Optimize solvent volume-to-substrate ratios to enhance mixing. Use flow chemistry for continuous anion exchange, reducing batch variability. Recrystallization from ethanol/water (7:3 v/v) improves purity >98% .

Q. How can trace impurities (e.g., residual BF₃) be quantified and removed?

Employ ¹⁹F NMR with an internal standard (e.g., NaBF₄) to detect BF₃ at δ ~-150 to -152 ppm. Purify via repeated washing with cold diethyl ether or activated charcoal treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.